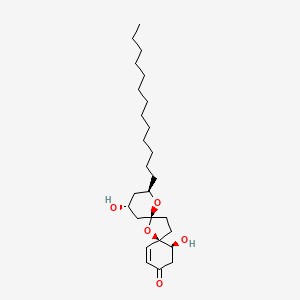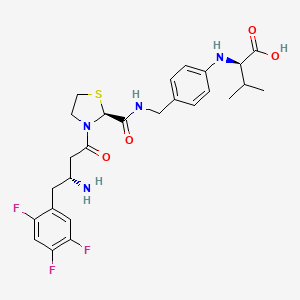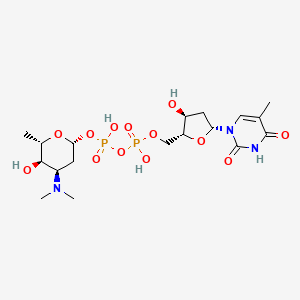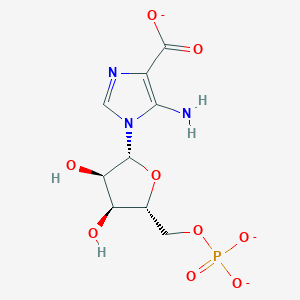
5-amino-1-(5-phosphonato-D-ribosyl)imidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-(5-phosphonato-D-ribosyl)imidazole-4-carboxylate is trianion of 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is an organophosphate oxoanion and an imidazolyl carboxylic acid anion. It is a conjugate base of a 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Enzymatic Polymerization and Chemical Synthesis
5-Amino-1-(5-phosphonato-D-ribosyl)imidazole-4-carboxylate, also known as dZ, and its derivatives have been studied in the context of chemical synthesis and enzymatic polymerization. Pochet and D'ari (1990) reported the synthesis of dZ and its 5'-triphosphate derivative (dZTP) from 2'-deoxyinosine. They also explored the polymerization of dZTP using terminal deoxynucleotidyltransferase to produce a homopolymer (Pochet & D'ari, 1990).
Inhibition of Enzymes
Research by Shaw, Thomas, Patey, and Thomas (1979) focused on the inhibition of adenylosuccinate AMP-lyase by derivatives of N-(5-amino-1-beta-D-ribofuranosylimidazole-4-carbonyl)-L-aspartic acid 5'-phosphate (SAICAR) and related imidazole peptides. This study contributes to understanding the potential of these compounds in inhibiting specific enzymes (Shaw et al., 1979).
Oligodeoxynucleotide Synthesis
Another study by Pochet and Dugué (1995) described the synthesis of short oligomers containing dZ in solution using the phosphotriester methodology, highlighting its role in oligodeoxynucleotide synthesis (Pochet & Dugué, 1995).
Aminocarbonylation and Peptidomimetics
Skogh et al. (2013) reported a process for preparing 5-aryl-1-benzyl-1H-imidazole-4-carboxamides by aminocarbonylation, which can be used to prepare imidazole-based peptidomimetics. This highlights the compound's utility in synthesizing complex molecules with potential biological activities (Skogh et al., 2013).
Catalytic Mechanism Studies
Shim et al. (2001) evaluated the catalytic mechanism of 5-aminoimidazole-4-carboxamide ribonucleotide transformylase (AICAR Tfase) through pH-dependent kinetics, mutagenesis, and quantum chemical calculations. Their findings provide insights into the enzymatic processes involving compounds similar to 5-amino-1-(5-phosphonato-D-ribosyl)imidazole-4-carboxylate (Shim et al., 2001).
Eigenschaften
Produktname |
5-amino-1-(5-phosphonato-D-ribosyl)imidazole-4-carboxylate |
|---|---|
Molekularformel |
C9H11N3O9P-3 |
Molekulargewicht |
336.17 g/mol |
IUPAC-Name |
5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]imidazole-4-carboxylate |
InChI |
InChI=1S/C9H14N3O9P/c10-7-4(9(15)16)11-2-12(7)8-6(14)5(13)3(21-8)1-20-22(17,18)19/h2-3,5-6,8,13-14H,1,10H2,(H,15,16)(H2,17,18,19)/p-3/t3-,5-,6-,8-/m1/s1 |
InChI-Schlüssel |
XFVULMDJZXYMSG-ZIYNGMLESA-K |
Isomerische SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)N)C(=O)[O-] |
Kanonische SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)N)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



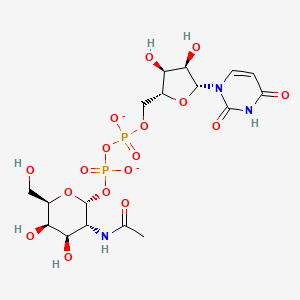
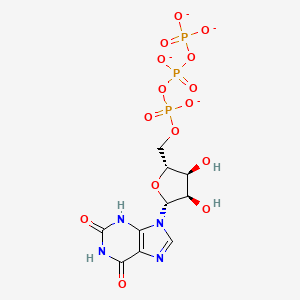
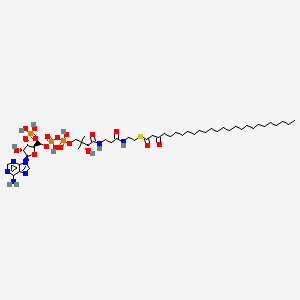
![(15S)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261649.png)
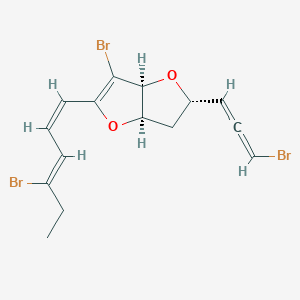
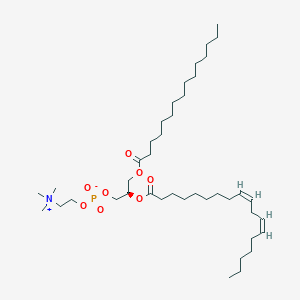
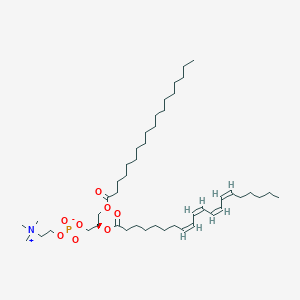
![[(3S,3aR,4R,5R,6R,7aS)-6-[(2S,3R,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] (2R,3R)-2-hydroxy-3-methylpentanoate](/img/structure/B1261655.png)
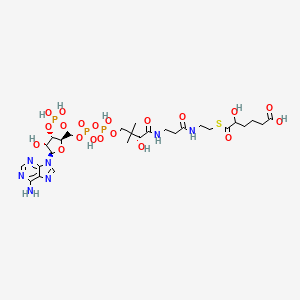
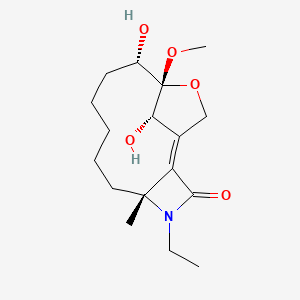
![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1261659.png)
